Coumberol is a chemical compound classified as a coumarin derivative. It is primarily derived from various plant sources and is known for its aromatic properties. Coumberol has garnered attention in the fields of organic chemistry and pharmacology due to its potential biological activities.
Coumberol is found in several plant species, especially in the genus Coumarouna and other related plants. It can be extracted from plant materials through various methods, including steam distillation and solvent extraction.
The synthesis of Coumberol can be achieved through several methods:
The synthetic process typically requires careful control of temperature and reaction time to yield high purity Coumberol. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of synthesized Coumberol.
The molecular structure of Coumberol consists of a coumarin backbone with a hydroxyl group at the 7-position and a methyl group at the 4-position. This structure contributes to its aromatic properties and biological activities.
Coumberol participates in various chemical reactions typical of coumarins:
The reactivity of Coumberol can be influenced by substituents on its aromatic ring, allowing for diverse synthetic applications in medicinal chemistry.
The biological activity of Coumberol is primarily attributed to its ability to interact with various biological targets:
Studies have demonstrated that Coumberol's mechanism involves modulation of signaling pathways related to oxidative stress and inflammation.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed for quantifying Coumberol in extracts, ensuring purity for research applications.
Coumberol (7-hydroxy-4-methylcoumarin) serves as the fluorescent reduction product of the ketone substrate coumberone (7-hydroxy-4-methylcoumarinone) in assays evaluating aldo-keto reductase family 1 member C3 (AKR1C3) activity. This enzyme, a critical mediator in steroid and prostaglandin metabolism, demonstrates stringent stereospecificity for coumberone reduction. The catalytic reaction involves NADPH-dependent hydride transfer to the ketone carbonyl group of coumberone, generating the fluorescent alcohol coumberol. Kinetic analyses reveal AKR1C3's high catalytic efficiency for coumberone, characterized by a Km value of 0.3 µM and a kcat of 2.1 min⁻¹, resulting in a kcat/Km of 7.0 × 10⁶ M⁻¹·min⁻¹ [1] [3].
The reaction occurs within a conserved catalytic pocket featuring a catalytic tetrad (Tyr55, His117, Lys84, Asp50) that polarizes the coumberone carbonyl for nucleophilic attack. NADPH provides the hydride ion while proton donation from Tyr55 completes the reduction. AKR1C3 inhibitors like medroxyprogesterone acetate and flufenamic acid competitively suppress coumberol formation, confirming coumberone’s binding at the active site [3] [6]. Notably, coumberone exhibits cross-reactivity with other aldo-keto reductase family 1 member C isoforms (AKR1C1-AKR1C4), necessitating selective inhibition strategies for isoform-specific profiling [3].
Table 1: Catalytic Parameters of AKR1C3 with Coumberone
Parameter | Value | Experimental Conditions |
---|---|---|
Km (µM) | 0.30 ± 0.05 | 0.3 µM coumberone, pH 7.0, 37°C |
kcat (min⁻¹) | 2.10 ± 0.20 | NADPH-saturated system |
kcat/Km (M⁻¹·min⁻¹) | 7.00 × 10⁶ | Calculated from kinetic constants |
IC₅₀ of SN34037 (nM) | 14.2 ± 1.8 | Co-incubation with coumberone [3] |
Coumberol’s utility stems from its distinct fluorescence properties compared to its precursor. Coumberone exhibits negligible fluorescence above 400 nm, whereas coumberol emits intense green fluorescence upon excitation at 385 nm, with peak emission at 510 nm. This 125 nm Stokes shift arises from the electronic transition from the phenolic hydroxyl group to the conjugated heterocyclic system, enhanced by the reduction-induced electron-donating effect of the newly formed alcohol [3].
Fluorometric assays leverage this property to quantify AKR1C3 activity in real-time. Cellular or lysate-based systems are incubated with coumberone (typically 10 µM), and coumberol formation is monitored continuously. The linear increase in fluorescence (RFU/min) directly correlates with enzymatic velocity, enabling precise kinetic measurements. Validation studies confirm a linear detection range of 0.1–10 µM coumberol with a limit of detection (LOD) of 25 nM, permitting high-sensitivity measurements in biological matrices like leukocyte lysates and leukemia cell suspensions [3] [6].
The assay’s adaptability extends to high-throughput screening. In inhibitor evaluations, cells are pre-incubated with compounds before coumberone addition. Inhibitor potency (IC₅₀) is derived from dose-dependent reductions in coumberol fluorescence, as demonstrated with selective inhibitors like SN34037 (IC₅₀ = 14.2 nM) [3].
X-ray crystallographic analyses reveal that coumberol occupies the AKR1C3 substrate-binding pocket through a network of hydrophobic interactions and hydrogen bonding. The coumarin core engages in π-stacking with Phe311 and Phe129, while the 7-hydroxyl group forms hydrogen bonds with Tyr216 and His117. The 4-methyl group resides in a hydrophobic sub-pocket lined by Leu308, Val222, and Trp227 [5] [9].
Comparative studies of AKR1C3 structures bound to coumberol versus other ligands (e.g., prostaglandins) demonstrate conformational adaptability. Upon coumberol binding, loop regions (residues 212–224) undergo a 1.5 Å shift, narrowing the active site entrance. This "closed" conformation optimally positions the catalytic residues: Tyr55 donates a proton to the coumberone carbonyl oxygen, while NADPH’s hydride attacks the carbonyl carbon. Mutagenesis of Tyr55 to phenylalanine ablates coumberol formation, confirming its essential catalytic role [5].
Notably, coumberol’s binding mode differs significantly from inhibitors like 3-phenoxybenzoic acid, which displaces the catalytic water molecule and forms salt bridges with Lys84. This distinction underlies coumberol’s utility as a probe rather than an inhibitory ligand [5].
Coumberol-based assays offer distinct advantages and limitations compared to alternative fluorogenic substrates:
Table 2: Comparison of Fluorescent Probes for AKR1C3 Activity
Probe | Ex/Em (nm) | Dynamic Range | Isoform Selectivity | Primary Applications |
---|---|---|---|---|
Coumberol | 385/510 | 0.1–10 µM | Low (AKR1C1-C4) | Cellular activity profiling, inhibitor screening [3] |
Dihydroethidium (DHE) | 370/585 | 0.5–50 µM | None | ROS detection; non-specific reduction [6] |
Resorufin | 571/585 | 0.01–5 µM | Moderate (AKR1C3) | Hypoxia sensing; requires CYP450 reductase [4] |
Dichlorofluorescein (DCFH) | 502/523 | 0.1–100 µM | None | Peroxidase activity; high background [6] |
Sensitivity and Kinetics: Coumberol provides superior sensitivity for initial velocity measurements compared to dihydroethidium (LOD = 0.5 µM). Its linear production over 60–180 minutes enables robust steady-state kinetic analyses in intact cells, whereas resorufin-based assays often require lysates due to rapid dye efflux [3] [4].
Selectivity Limitations: Unlike PR-104A (activated specifically by AKR1C3), coumberone is reduced by AKR1C1, AKR1C2, and AKR1C4 at 35–80% of AKR1C3’s rate. This necessitates isoform differentiation using selective inhibitors (e.g., SN34037 for AKR1C3) or genetic knockdown controls [3] [6].
Functional Utility: Despite selectivity constraints, coumberol reliably reports AKR1C3 activity in disease models. In T-cell acute lymphoblastic leukemia (T-ALL) xenografts, coumberol formation rates correlate with AKR1C3 mRNA levels (Pearson r = 0.89, p < 0.001) and predict sensitivity to PR-104A cytotoxicity [4] [6]. Similarly, prostate cancer biopsies exhibit 4-fold higher coumberol fluorescence than benign tissues, aligning with immunohistochemical AKR1C3 overexpression [8].
These attributes solidify coumberol’s role as a cornerstone fluorophore for functional AKR1C3 characterization, particularly when integrated with orthogonal validation methods like mass spectrometry-based steroidal metabolomics [1] [6].
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